molecular formula C11H13NO6 B3216480 2-Methoxy-6-nitrooxymethyl-benzoic acid ethyl ester CAS No. 1171924-07-4

2-Methoxy-6-nitrooxymethyl-benzoic acid ethyl ester

Cat. No.: B3216480
CAS No.: 1171924-07-4
M. Wt: 255.22 g/mol
InChI Key: HBAJWJKGKJAVLL-UHFFFAOYSA-N
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Description

2-Methoxy-6-nitrooxymethyl-benzoic acid ethyl ester (CAS 1171924-07-4) is a benzoic acid derivative with the molecular formula C 11 H 13 NO 6 and a molecular weight of 255.22 g/mol . This compound is supplied with a purity of 95% or higher, making it suitable for advanced research and development applications . As a substituted benzoic acid ester featuring a nitrooxy moiety, this compound is of significant interest in medicinal chemistry and pharmacology. The nitrooxy (ONO 2 ) group is a known source of nitric oxide (NO), a key signaling molecule in biological systems . This structural feature suggests potential utility as a critical intermediate in the design and synthesis of novel bioactive molecules, such as nitric oxide donors, or in the development of prodrugs where targeted NO release is desired . Researchers may employ it in exploring enzyme-catalyzed esterification processes, given the documented interest in using immobilized lipases like Candida antarctica lipase B (CALB) for the efficient synthesis of complex benzoic acid ester intermediates . Warning: This product is intended for research and development use only. It is not intended for human or veterinary use .

Properties

IUPAC Name

ethyl 2-methoxy-6-(nitrooxymethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6/c1-3-17-11(13)10-8(7-18-12(14)15)5-4-6-9(10)16-2/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAJWJKGKJAVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1OC)CO[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501258897
Record name Ethyl 2-methoxy-6-[(nitrooxy)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501258897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171924-07-4
Record name Ethyl 2-methoxy-6-[(nitrooxy)methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171924-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methoxy-6-[(nitrooxy)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501258897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Methoxy-6-nitrooxymethyl-benzoic acid ethyl ester can be achieved through several routes. One common method involves the esterification of 2-Methoxy-6-nitrooxymethyl-benzoic acid with ethanol in the presence of a mineral acid catalyst . This reaction typically requires heating under reflux conditions to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

2-Methoxy-6-nitrooxymethyl-benzoic acid ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

2-Methoxy-6-nitrooxymethyl-benzoic acid ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism by which 2-Methoxy-6-nitrooxymethyl-benzoic acid ethyl ester exerts its effects involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the corresponding acid, which may have biological activity .

Comparison with Similar Compounds

Key Observations :

  • Nitro Group Placement : The nitrooxymethyl group at position 6 introduces steric hindrance, which may reduce reactivity in electrophilic substitution reactions compared to nitro groups directly attached to the aromatic ring (e.g., 2-methoxycarbonyl-6-nitrobenzoic acid) .
  • Synthetic Yields: Reactions involving nitrobenzyl halides (e.g., 3-nitrobenzyl chloride) achieve moderate-to-high yields (82%) under mild basic conditions , whereas nitration of pre-formed esters (e.g., 3-methoxybenzoic acid) requires concentrated HNO₃/H₂SO₄ and careful temperature control .

Physicochemical and Functional Comparisons

Solubility and Stability

  • This compound: Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the ester and nitrooxymethyl groups. Similar compounds like 6-methoxybenzothiazole ethyl ester are soluble in dichloromethane and ethanol but insoluble in water .
  • Caffeic Acid Ethyl Ester (CAEE) : Exhibits antioxidant and antidiabetic activity, demonstrating the role of ethyl esters in enhancing bioavailability compared to free acids .

Crystallographic and Spectroscopic Insights

  • 2-Methoxycarbonyl-6-nitrobenzoic Acid: X-ray crystallography reveals non-coplanar substituents (dihedral angles: 29.99°–67.09°), leading to a 3D hydrogen-bonded network . Such structural distortions may influence the target compound’s crystallinity and melting point.
  • Mandelic Acid Ethyl Ester : Exhibits temperature-dependent chiral selectivity in gas chromatography, emphasizing the role of ester groups in stereochemical resolution .

Biological Activity

2-Methoxy-6-nitrooxymethyl-benzoic acid ethyl ester (CAS No. 1171924-07-4) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the ester family and is characterized by its unique chemical structure, which includes a methoxy group and a nitro group, both of which are known to influence biological activity.

  • Molecular Formula : C12H13N1O5
  • Molecular Weight : 255.22 g/mol
  • Chemical Structure : The compound features a benzene ring substituted with a methoxy group, a nitro group, and an ethyl ester functionality.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Reduction of Nitro Group : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, potentially leading to various biological effects.
  • Hydrolysis of Ester Group : The ester can be hydrolyzed to release the corresponding acid, which may exhibit significant biological activity.
  • Interaction with Molecular Targets : The compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes.

Antimicrobial Activity

Studies have indicated that derivatives of this compound exhibit antimicrobial properties. For example, preliminary research suggests effectiveness against various bacterial strains, which could be attributed to the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways.

Antioxidant Properties

The compound has shown potential as an antioxidant. Antioxidants are crucial in mitigating oxidative stress within cells, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The presence of the methoxy and nitro groups may enhance its capacity to scavenge free radicals .

Anti-inflammatory Effects

Research indicates that compounds similar to this compound can exhibit anti-inflammatory effects. This activity is critical in the context of diseases characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various derivatives of benzoic acid esters, including this compound. The results demonstrated significant antimicrobial activity against Gram-positive bacteria, suggesting a promising avenue for further development as an antibacterial agent .

Investigation into Antioxidant Activity

In another study focusing on the antioxidant capabilities of similar compounds, it was found that the presence of both methoxy and nitro groups contributed positively to the overall antioxidant potential. These findings suggest that this compound could be further investigated for its potential use in formulations aimed at reducing oxidative stress .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundMethoxy and nitro groupsAntimicrobial, antioxidant, anti-inflammatory
Ethyl benzoateSimple benzoate structureLimited biological activity
Methyl butyrateFruity odor, simpler structurePrimarily used as a flavoring agent

Q & A

Q. How is the structure of 2-Methoxy-6-nitrooxymethyl-benzoic acid ethyl ester confirmed in synthetic chemistry research?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:
  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., methoxy, nitrooxymethyl, and ester groups).
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
    Example workflow: After synthesis, purify the compound via column chromatography, then analyze using 1H^1H-NMR (400 MHz, CDCl₃) and high-resolution MS (ESI+) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :
  • Storage : Keep in airtight containers at room temperature (RT), protected from light and moisture.
  • Incompatible Materials : Avoid strong oxidizers, bases, or reducing agents to prevent decomposition.
  • Stability Monitoring : Periodically assess purity via thin-layer chromatography (TLC) or HPLC .

Q. What safety precautions are essential during handling?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
  • Engineering Controls : Use fume hoods to minimize inhalation exposure.
  • Waste Disposal : Collect organic waste separately and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can synthesis protocols be optimized to minimize side reactions (e.g., hydrolysis or nitro group reduction)?

  • Methodological Answer : Key Parameters :
ParameterOptimal ConditionMonitoring Method
Temperature0–5°C (for nitration steps)In-situ IR spectroscopy
SolventAnhydrous DMF or THFKarl Fischer titration
Reaction pHNeutral to slightly acidicpH meter
  • Hydrolysis Mitigation : Use anhydrous conditions and minimize water content in reagents. Monitor reaction progress via TLC (eluent: hexane/ethyl acetate 7:3) .

Q. What analytical techniques are suitable for quantifying this compound in complex biological matrices?

  • Methodological Answer :
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatize the compound (e.g., silylation) to enhance volatility. Use internal standards (e.g., deuterated analogs) for quantification .
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) and UV detection at 254 nm. Validate with spike-recovery experiments .

Q. How can potential biological activities (e.g., antimicrobial or antioxidant properties) be systematically evaluated?

  • Methodological Answer :
  • In Vitro Assays :
  • Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria.
  • Antioxidant Activity : Assess radical scavenging (DPPH or ABTS assays) at 0.1–100 µM concentrations.
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., ethyl ester vs. methyl ester derivatives) to identify critical functional groups .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-6-nitrooxymethyl-benzoic acid ethyl ester
Reactant of Route 2
2-Methoxy-6-nitrooxymethyl-benzoic acid ethyl ester

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